molecular formula C17H20N6O2 B2671424 (E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide CAS No. 1396891-09-0

(E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide

Cat. No.: B2671424
CAS No.: 1396891-09-0
M. Wt: 340.387
InChI Key: PBJHQTJIDRLZCK-GORDUTHDSA-N
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Description

(E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a synthetic chemical compound featuring a tetrazole carboxamide core linked to a phenyl ring via a but-2-enamido spacer, with a specific cyclopentyl substitution. The tetrazole moiety is a well-known bioisostere for carboxylic acids, often employed in medicinal chemistry to improve metabolic stability and bioavailability in drug candidates . While specific biological data for this compound is not available in the public domain, its structural features suggest significant research potential. Compounds containing the 2H-tetrazole-5-carboxamide scaffold have been extensively investigated as potent angiotensin-II receptor antagonists, which are crucial for research in hypertension and cardiovascular diseases . The presence of the tetrazole ring is a key pharmacophore in several established antihypertensive drugs. Furthermore, similar tetrazole derivatives have demonstrated promising activity as urease enzyme inhibitors in research settings . Urease inhibition is a valuable mechanism for investigating treatments for conditions like ulcers and urinary tract infections caused by pathogens such as Helicobacter pylori and Proteus mirabilis . The (E)-configured but-2-enamido linker may contribute to the molecule's conformational rigidity, potentially influencing its interaction with biological targets. This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry exploration. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-[[(E)-but-2-enoyl]amino]phenyl]-N-cyclopentyltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-2-5-15(24)18-13-8-10-14(11-9-13)23-21-16(20-22-23)17(25)19-12-6-3-4-7-12/h2,5,8-12H,3-4,6-7H2,1H3,(H,18,24)(H,19,25)/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJHQTJIDRLZCK-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered interest for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Synthesis and Characterization

The synthesis of tetrazole derivatives typically involves multi-component reactions that yield compounds with diverse substituents. The specific compound can be synthesized through methods that incorporate cyclopentyl and but-2-enamido groups, leading to a structure conducive to biological activity. Characterization techniques such as NMR and mass spectrometry confirm the successful formation of the desired compound.

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives, particularly in inhibiting various cancer cell lines. For instance, a related study evaluated the cytotoxic effects of tetrazole derivatives against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values of 44.77 µg/mL for A431 and 201.45 µg/mL for HCT116, suggesting that similar derivatives may exhibit potent anticancer effects due to their structural properties .

Table 1: Cytotoxic Activity of Tetrazole Derivatives

CompoundCell LineIC50 (µg/mL)
4cA431 (Epidermoid)44.77
4cHCT116 (Colon)201.45
DoxorubicinA431 (Epidermoid)Positive Control

3. Antimicrobial Activity

The antimicrobial properties of tetrazole derivatives have also been explored. In a screening for antibacterial activity against Klebsiella pneumoniae and Staphylococcus aureus, certain compounds demonstrated minimal inhibitory concentrations (MIC) as low as 1.56 mg/mL against S. aureus, indicating strong antibacterial potential .

Table 2: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismMIC (mg/mL)
4aKlebsiella pneumoniae6.25
4aStaphylococcus aureus1.56
4cCandida albicans12.5

4. Antioxidant Activity

Antioxidant assays using the DPPH method have shown that tetrazole derivatives possess significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. Compound 4c exhibited a scavenging rate of approximately 72% at varying concentrations, demonstrating its potential as an antioxidant agent .

5. Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of tetrazole derivatives with specific enzymes, such as CSNK2A1, which is implicated in cancer progression. The binding energies observed suggest that these compounds can effectively interact with the active sites of target proteins, enhancing their therapeutic potential .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely parallels thiazole carboxamide protocols (), using coupling reagents like HATU or EDCI for amide bond formation.
  • Structure-Activity Relationships (SAR): But-2-enamido Group: The (E)-configuration is critical for spatial alignment with targets, as cis isomers may sterically hinder binding. Cyclopentyl vs. Aminoalkyl: The cyclopentyl group balances lipophilicity and bulk, avoiding excessive solubility issues seen with tertiary amines (e.g., diethylamino).
  • Contradictions and Gaps: While patents emphasize aminoalkyl substituents (–5,7), the target compound’s cyclopentyl group suggests a novel optimization strategy, possibly to evade metabolic degradation observed in alkylamine derivatives.

Q & A

Q. What are the critical steps and reagents for synthesizing (E)-2-(4-(but-2-enamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide?

The synthesis typically involves:

  • Tetrazole ring formation : Sodium azide (NaN₃) is used under controlled conditions (e.g., refluxing in DMF at 80–100°C) to generate the tetrazole core .
  • Amide coupling : Carbodiimide reagents (e.g., EDC/HOBt) facilitate the conjugation of the but-2-enamido and cyclopentylcarboxamide groups to the phenyltetrazole scaffold .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How is the compound’s structural integrity validated post-synthesis?

A combination of spectroscopic and crystallographic methods is employed:

TechniqueKey Parameters/PeaksPurpose
¹H/¹³C NMR δ 7.8–8.2 ppm (aromatic protons), δ 165–170 ppm (tetrazole carbons)Confirms substituent positions .
IR ~1670 cm⁻¹ (amide C=O), ~1540 cm⁻¹ (tetrazole ring)Identifies functional groups .
X-ray crystallography Hydrogen bonding (N–H···O/S) and dihedral anglesResolves stereochemistry .
HRMS m/z [M+H]⁺ calculated vs. observedValidates molecular formula .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity for azide-alkyne cycloaddition .
  • Temperature : 80–100°C for tetrazole formation; room temperature for amide coupling to prevent racemization .
  • Catalysts : Zinc chloride (ZnCl₂) or copper(I) iodide (CuI) may accelerate ring-forming reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

  • Molecular docking (AutoDock Vina): Predicts binding affinities to target proteins (e.g., kinases) by analyzing ligand-receptor interactions (docking scores ≤ -7.0 kcal/mol suggest strong binding) .
  • Molecular dynamics (MD) simulations (GROMACS): Assesses binding stability over 100 ns trajectories, monitoring RMSD (<2.0 Å) and hydrogen bond persistence .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity and electronic properties .

Q. What strategies resolve contradictions in observed vs. predicted biological activity data?

  • Dose-response assays : Validate IC₅₀ discrepancies using orthogonal methods (e.g., fluorescence polarization vs. SPR).
  • Metabolite screening (LC-MS/MS): Identifies degradation products or active metabolites that may alter activity .
  • Structural analogs : Compare SAR trends to isolate critical functional groups (e.g., cyclopentyl vs. cyclohexyl for target selectivity) .

Q. How does the compound interact with membrane transporters or enzymes in vitro?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd rates) to immobilized targets (e.g., P-glycoprotein) .
  • Fluorescence quenching assays : Monitors conformational changes in enzymes (e.g., cytochrome P450) via tryptophan emission shifts (Δλ ~10 nm) .
  • Competitive inhibition studies : Co-incubation with known substrates (e.g., ATP for kinases) quantifies inhibitory potency (Ki values) .

Q. What analytical methods quantify the compound in biological matrices?

  • HPLC-UV/FLD : Retention time ~8.2 min (C18 column, acetonitrile/0.1% TFA mobile phase) with LOD ≤ 0.1 µg/mL .
  • LC-MS/MS : MRM transitions (e.g., m/z 432 → 285 for quantification) enable specificity in plasma/brain homogenates .

Methodological Considerations

  • Data Contradictions : Cross-validate anomalous results (e.g., inconsistent IC₅₀ values) using isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) ensures >99% enantiomeric excess for the (E)-configured but-2-enamido group .

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